2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
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Overview
Description
2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorophenoxy group and a methoxy-substituted tetrahydropyridoindole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Core: Starting from a suitable indole precursor, the indole core is constructed through cyclization reactions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions.
Methoxy Substitution: The methoxy group is added through methylation reactions using reagents like methyl iodide.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signal transduction pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-1-(1H-indol-3-yl)ethanone
- 2-(4-chlorophenoxy)-1-(5-methoxy-1H-indol-3-yl)ethanone
- 2-(4-chlorophenoxy)-1-(7-methoxy-1H-indol-3-yl)ethanone
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone lies in its specific structural features, such as the combination of the chlorophenoxy and methoxy-substituted tetrahydropyridoindole moieties. These structural elements may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H19ClN2O3 |
---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C20H19ClN2O3/c1-25-15-6-7-18-16(10-15)17-11-23(9-8-19(17)22-18)20(24)12-26-14-4-2-13(21)3-5-14/h2-7,10,22H,8-9,11-12H2,1H3 |
InChI Key |
PRJJUEPTSTXFJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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